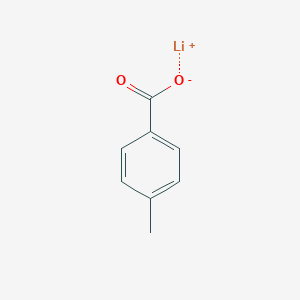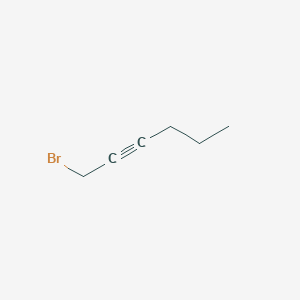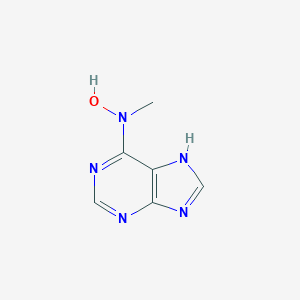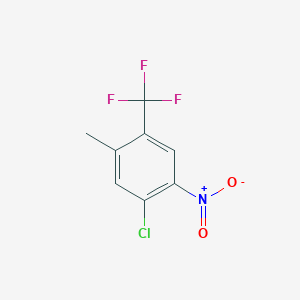![molecular formula C19H14O2 B098709 12-Hydroxy-12-methylbenzo[a]anthracen-7-one CAS No. 17513-39-2](/img/structure/B98709.png)
12-Hydroxy-12-methylbenzo[a]anthracen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxy-12-methylbenzo[a]anthracen-7-one (HMBA) is a synthetic compound that belongs to the family of benzo[a]anthracene derivatives. HMBA has gained significant attention in scientific research due to its potential applications in cancer treatment, gene expression regulation, and stem cell differentiation.
Wissenschaftliche Forschungsanwendungen
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied for its potential applications in cancer treatment. It has been found to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast, and prostate cancer cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer treatment, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been studied for its role in gene expression regulation. It has been found to activate the expression of genes involved in cell differentiation, immune response, and cell cycle regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which play important roles in gene expression regulation.
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been studied for its potential applications in stem cell differentiation. It has been found to induce differentiation of hematopoietic stem cells into erythroid and megakaryocytic lineages. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.
Wirkmechanismus
The mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one is not fully understood, but it is thought to involve the modulation of gene expression and the activation of signaling pathways involved in cell differentiation and apoptosis. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to activate the expression of genes involved in cell differentiation, such as globin genes in erythroid cells and osteoblast-specific genes in mesenchymal stem cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which play important roles in cell differentiation and apoptosis.
Biochemische Und Physiologische Effekte
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce differentiation and apoptosis in cancer cells, activate the expression of genes involved in cell differentiation and immune response, and modulate the activity of transcription factors involved in gene expression regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of stem cells into specific lineages.
Vorteile Und Einschränkungen Für Laborexperimente
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied, and its mechanism of action is well understood. However, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one can also be toxic at high concentrations, which can limit its use in certain cell lines.
Zukünftige Richtungen
There are several future directions for research on 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. One area of research is the development of more efficient synthesis methods for 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. Another area of research is the development of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one analogs with improved solubility and lower toxicity. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could also be further studied for its potential applications in stem cell differentiation and tissue engineering. Additionally, the mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could be further elucidated to better understand its role in gene expression regulation and cell differentiation.
Synthesemethoden
12-Hydroxy-12-methylbenzo[a]anthracen-7-one can be synthesized through a multistep process involving the oxidation of 12-methylbenzo[a]anthracene to yield 12-methylbenzo[a]anthracene-7,12-dione, which is then reduced to 12-Hydroxy-12-methylbenzo[a]anthracen-7-one using sodium borohydride. The yield of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one varies depending on the reaction conditions and the purity of the starting material.
Eigenschaften
CAS-Nummer |
17513-39-2 |
|---|---|
Produktname |
12-Hydroxy-12-methylbenzo[a]anthracen-7-one |
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
12-hydroxy-12-methylbenzo[a]anthracen-7-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11,21H,1H3 |
InChI-Schlüssel |
MQEFUMUDBDZXHE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
Synonyme |
12-Hydroxy-12-methylbenz[a]anthracen-7(12H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)








![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)

